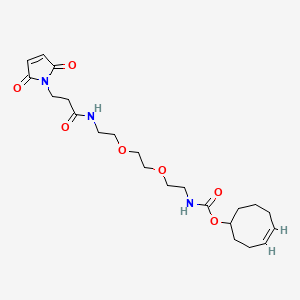
TCO4-PEG2-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO4-PEG2-Maleimide: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a trans-cyclooctene (TCO) group and a maleimide group, which are connected by a PEG2 spacer. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its high reactivity and specificity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO4-PEG2-Maleimide typically involves the following steps:
Preparation of TCO-PEG2: The PEG2 spacer is first functionalized with a TCO group. This can be achieved through the reaction of PEG2 with a TCO-containing reagent under appropriate conditions.
Amidation Reaction: The TCO-PEG2 intermediate is then reacted with an amine to form the amido linkage.
Maleimide Functionalization: Finally, the amido-PEG2-TCO is reacted with a maleimide-containing reagent to introduce the maleimide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Click Reactions: TCO4-PEG2-Maleimide undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions:
Azides: Used in SPAAC reactions with this compound.
Thiols: React with the maleimide group under mild conditions (pH 6.5-7.5) to form thioether bonds.
Major Products:
Triazoles: Formed from SPAAC reactions.
Thioethers: Formed from thiol-maleimide reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Bioconjugation: TCO4-PEG2-Maleimide is used to conjugate biomolecules such as proteins and peptides, facilitating the study of biological processes.
Biology:
Molecular Imaging: The compound is used in the development of imaging probes for tracking biological molecules in vivo.
Medicine:
Drug Delivery: It is employed in the design of drug delivery systems, enhancing the targeting and efficacy of therapeutics.
Industry:
Wirkmechanismus
Mechanism: TCO4-PEG2-Maleimide exerts its effects through bioorthogonal click chemistry reactions. The TCO group undergoes rapid and specific cycloaddition reactions with tetrazine groups, while the maleimide group reacts with thiols to form stable thioether bonds .
Molecular Targets and Pathways:
Tetrazine Groups: Targeted by the TCO group in inverse electron demand Diels-Alder reactions.
Thiol Groups: Targeted by the maleimide group in thiol-maleimide reactions.
Vergleich Mit ähnlichen Verbindungen
TCO-PEG1-amido maleimide: Similar structure but with a shorter PEG spacer.
TCO-PEG3-amido maleimide: Similar structure but with a longer PEG spacer.
TCO-PEG4-amido maleimide: Similar structure but with an even longer PEG spacer.
Uniqueness: TCO4-PEG2-Maleimide offers a balance between reactivity and solubility, making it highly versatile for various applications. The PEG2 spacer provides sufficient flexibility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions .
Eigenschaften
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSFAYZUCKCRTR-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
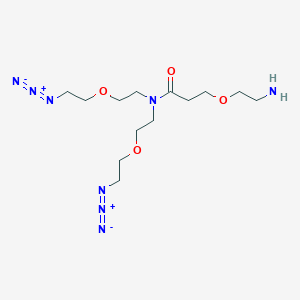
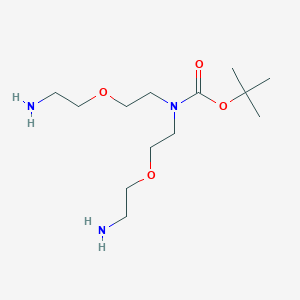
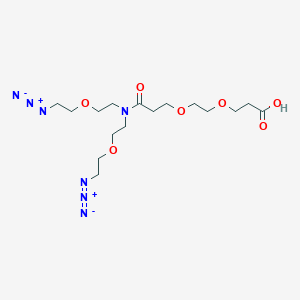
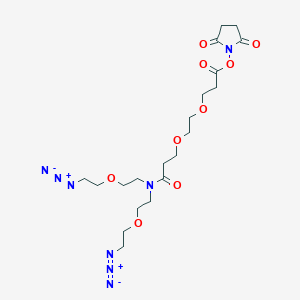

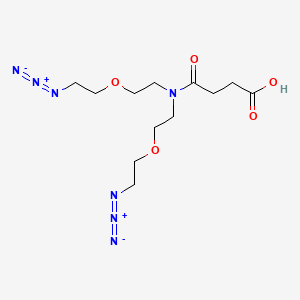
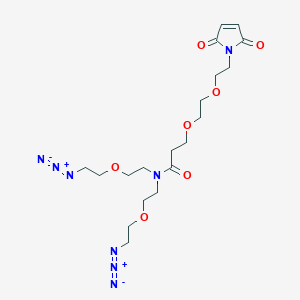
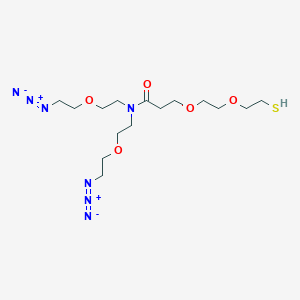
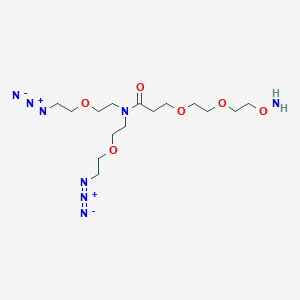
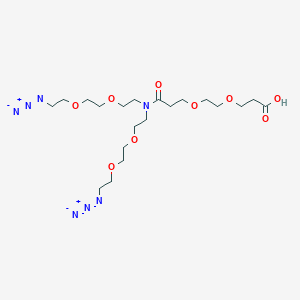
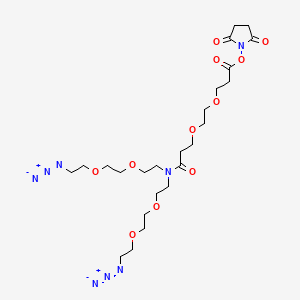
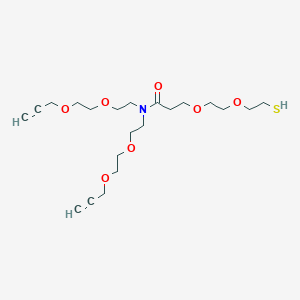
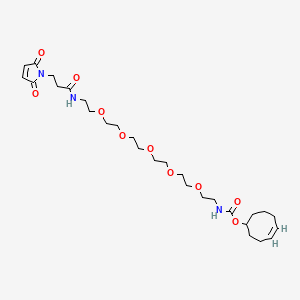
![6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B8116260.png)
